molecular formula C13H16ClN3O B572942 5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole CAS No. 1276666-13-7

5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole

Cat. No. B572942
M. Wt: 265.741
InChI Key: RADJSLVGESASMK-UHFFFAOYSA-N
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Description

5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole is a chemical compound with the molecular formula C13H16ClN3O . It has a molecular weight of 265.74 g/mol . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H16ClN3O/c1-9-4-6-17(7-5-15-9)13-16-11-8-10(14)2-3-12(11)18-13/h2-3,8-9,15H,4-7H2,1H3/t9-/m1/s1 . The compound has a complexity of 291 .


Physical And Chemical Properties Analysis

The compound has a boiling point of 395°C at 760 mmHg . It has a topological polar surface area of 41.3 Ų . The compound has one hydrogen bond donor count and four hydrogen bond acceptor counts .

Safety And Hazards

The compound has a GHS07 safety classification . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-chloro-2-(5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O/c1-9-4-6-17(7-5-15-9)13-16-11-8-10(14)2-3-12(11)18-13/h2-3,8-9,15H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADJSLVGESASMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CCN1)C2=NC3=C(O2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693234
Record name 5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-(5-methyl-1,4-diazepan-1-YL)benzo[D]oxazole

CAS RN

1276666-13-7
Record name 5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)-1,3-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Bis-MSA adduct 12 (17.19 kg, 36.27 mol), sodium acetate (2.97 kg, 36.3 mol) and DCM (152 kg, 115 L) were charged to a vessel. The resulting slurry was cooled to 15° C. and acetic acid (26.8 kg, this was the amount required for dissolution of the salt) was added maintaining an internal temperature below 20° C. The batch was cooled to 15° C. and Na(OAc)3BH (9.25 kg, 43.6 mol) was charged via a glove bag over 30 min maintaining an internal temperature below 20° C. The resulting solution was aged for 30 min at 20° C., HPLC analysis showed the reaction to be complete. The batch was then cooled to 10° C., 2N HCl (38.80 kg) was added and the resulting solution was aged for 30 min at 10° C. The mixture was then adjusted to pH 9 using 5 N NaOH maintaining an internal temperature below 20° C. Once at pH 9 the layers were allowed to separate and the organic lower layer was ran off into a clean drum. DCM (76.2 kg, 57.5 L) was then added to the aqueous phase, the layers were mixed, allowed to separate, then the lower layer was combined with the previous organics (this step was repeated but HPLC of the third DCM layer showed that this was unnecessary as it only contained 12.5 g of rac-11 by assay). The combined DCM fractions were then charged to a 160 liter vessel and distilled to approximately 20 L (˜1 volume of DCM). THF (44 kg) was charged to the vessel and the resulting stream was discharged into a clean drum and stored in the cold room prior to the next step in the reaction sequence. The final solution was found to contain 9.4 kg of rac-14. This stream was sufficiently pure to be used directly in the subsequent resolution.
Quantity
17.19 kg
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reactant
Reaction Step One
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2.97 kg
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reactant
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115 L
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9.25 kg
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reactant
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38.8 kg
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reactant
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0 (± 1) mol
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reactant
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[Compound]
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layers
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0 (± 1) mol
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reactant
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